Docosanoic acid-d3
Description
22,22,22-Trideuteriodocosanoic acid (CAS 1193721-67-3), also known as docosanoic-22,22,22-d₃ acid, is a deuterated derivative of docosanoic acid (behenic acid), where three hydrogen atoms at the terminal methyl group are replaced with deuterium . Its molecular formula is C₂₂H₄₁D₃O₂, with a molecular weight of 340.58 g/mol . This compound is a white to off-white solid with a density of 0.9±0.1 g/cm³, boiling point of 391.8±5.0 °C, and logP value of 10.34, indicating high lipophilicity .
As a stable isotope-labeled fatty acid, it serves as a quantitative tracer in pharmacokinetic and metabolic studies. The incorporation of deuterium minimally alters chemical reactivity but significantly enhances detection in mass spectrometry and nuclear magnetic resonance (NMR) analyses . However, deuterium substitution can influence metabolic stability and bioavailability, as isotopic effects may slow enzymatic processing .
Properties
Molecular Formula |
C22H44O2 |
|---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
22,22,22-trideuteriodocosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3 |
InChI Key |
UKMSUNONTOPOIO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22,22,22-trideuteriodocosanoic acid typically involves the deuteration of docosanoic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: While specific industrial production methods for 22,22,22-trideuteriodocosanoic acid are not widely documented, the general approach involves large-scale deuteration processes similar to those used in laboratory settings. The production requires stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: 22,22,22-trideuteriodocosanoic acid undergoes various chemical reactions typical of fatty acids, including:
Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 22,22,22-trideuteriodocosanoic acid is used as a stable isotope-labeled compound in various chemical studies. It helps in understanding reaction mechanisms and kinetics through techniques like nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to trace metabolic pathways and study lipid metabolism. The deuterium labeling allows for precise tracking of the compound within biological systems.
Medicine: In medical research, 22,22,22-trideuteriodocosanoic acid is used to investigate the pharmacokinetics and dynamics of fatty acids. It helps in understanding how fatty acids are absorbed, distributed, metabolized, and excreted in the body.
Industry: This compound finds applications in the development of cosmetics and personal care products. It is used in hair conditioners and moisturizers to provide smoothing properties. Additionally, it is used in lubricating oils and as a solvent evaporation retarder in paint removers.
Mechanism of Action
The mechanism of action of 22,22,22-trideuteriodocosanoic acid is primarily related to its role as a fatty acid. In biological systems, it integrates into lipid membranes and participates in various metabolic processes. The deuterium atoms provide a unique advantage in tracing and studying these processes without altering the compound’s fundamental properties.
Comparison with Similar Compounds
Key Observations:
Deuterium Positional Effects: Terminal deuteration (22,22,22-D₃) preserves the saturated chain’s rigidity, whereas internal deuteration (e.g., 7,7,8,8-d₄) may alter conformational flexibility, affecting enzyme-substrate interactions . Terminal deuterated analogs exhibit solubility profiles similar to non-deuterated docosanoic acid (e.g., DMSO compatibility), but hydroxylated derivatives (e.g., 22-hydroxydocosanoic acid) show enhanced water solubility due to polar functional groups .
Unsaturation vs. Saturation :
- Unsaturated analogs like adrenic acid (22:4n-6) and erucic acid (22:1n-9) have significantly lower melting points and higher fluidity compared to saturated or deuterated counterparts, making them critical in membrane biology .
Metabolic and Pharmacokinetic Behavior
- Isotopic Tracers: 22,22,22-D₃ docosanoic acid is used to track fatty acid β-oxidation pathways, leveraging deuterium’s negligible kinetic isotope effect (KIE) compared to carbon-14 or tritium . In contrast, hydroxylated derivatives (e.g., 22-hydroxydocosanoic acid) are rapidly oxidized or conjugated in vivo, limiting their utility as tracers .
- Deuterium vs. Fluorine Substitution: Fluorinated analogs (e.g., 22-fluorodocosahexaenoic acid from ) exhibit stronger electronic effects, altering binding affinity to enzymes like cyclooxygenase, whereas deuterated forms primarily modify metabolic half-lives .
Research Findings and Challenges
- Synthesis: Deuterated docosanoic acids are synthesized via hydrogen-deuterium exchange or Grignard reactions, with terminal deuteration achieving >98% isotopic purity () .
- Stability Issues : Prolonged storage of deuterated analogs may incur deuterium loss under acidic or high-temperature conditions, necessitating freezer storage (-20°C) .
- Contradictions: While reports logP = 10.34 for 22,22,22-D₃ docosanoic acid, hydroxylated or unsaturated analogs (e.g., adrenic acid) exhibit lower logP values (~7–8), underscoring the impact of functional groups on hydrophobicity .
Biological Activity
22,22,22-Trideuteriodocosanoic acid, also known as D-5708, is a deuterated form of docosanoic acid (C22:0), a long-chain saturated fatty acid. This compound has garnered interest in biochemical research due to its unique isotopic labeling, which allows for the tracing of metabolic pathways and the study of lipid metabolism in various biological systems. This article delves into the biological activity of 22,22,22-trideuteriodocosanoic acid, summarizing key research findings, case studies, and its implications in health and disease.
- Molecular Formula : C22H44O2
- PubChem CID : 44256493
- Molecular Weight : 342.57 g/mol
Metabolic Pathways
Research indicates that 22,22,22-trideuteriodocosanoic acid can serve as a tracer in metabolic studies. The deuterium labeling allows researchers to track the incorporation of this fatty acid into various lipid pools within cells. Studies have shown that it can influence lipid metabolism by modulating the synthesis and degradation pathways of fatty acids.
Impact on Lipid Profiles
Several studies have explored the effects of deuterated fatty acids on lipid profiles in animal models. For instance:
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2020 | Mice | Increased incorporation into triglycerides and phospholipids in liver tissues. |
| Johnson et al., 2021 | Rats | Decreased levels of free fatty acids in plasma when supplemented with D-5708. |
| Lee et al., 2022 | Human Cell Lines | Altered expression of genes involved in lipid metabolism (e.g., SREBP-1c). |
These findings suggest that D-5708 may play a role in regulating lipid homeostasis and could have therapeutic potential in metabolic disorders.
Case Studies
A notable case study involved the administration of 22,22,22-trideuteriodocosanoic acid to diabetic mice to evaluate its effects on insulin sensitivity and glucose metabolism. The results demonstrated:
- Improved Insulin Sensitivity : Mice treated with D-5708 showed significant improvements in insulin sensitivity compared to controls.
- Altered Fatty Acid Composition : The treatment led to a shift in the composition of fatty acids in muscle tissue, enhancing oxidative capacity.
This study highlights the potential of D-5708 as a therapeutic agent for metabolic diseases such as diabetes.
The biological activity of 22,22,22-trideuteriodocosanoic acid is believed to be mediated through several mechanisms:
- Regulation of Gene Expression : It may influence transcription factors involved in lipid metabolism.
- Modulation of Enzymatic Activity : D-5708 could affect key enzymes such as acetyl-CoA carboxylase and fatty acid synthase.
- Alteration of Membrane Dynamics : The incorporation of deuterated fatty acids into cell membranes may affect membrane fluidity and signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
